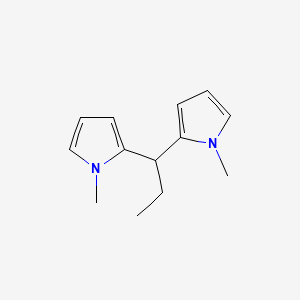
2,2'-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) is a chemical compound known for its unique structure and properties It consists of two 1-methyl-1H-pyrrole units connected by a propane-1,1-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with a suitable propane-1,1-diyl precursor. One common method involves the use of 5,5′-(propane-2,2-diyl) bis(1H-pyrrole-2-carbaldehyde) in ethanol, which is then reacted with isonicotinic acid hydrazide under reflux conditions for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes, which would involve optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrrole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole rings.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets. The pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions play a crucial role in its chemical and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar propane-1,1-diyl bridge but different functional groups, leading to distinct properties and applications.
N′,N‴-((propane-2,2-diylbis(1H-pyrrole-5,2-diyl))bis(methaneylylidene))-di(isonicotinohydrazide):
Uniqueness
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific combination of pyrrole units and the propane-1,1-diyl bridge. This structure imparts distinct chemical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
921624-97-7 |
|---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
1-methyl-2-[1-(1-methylpyrrol-2-yl)propyl]pyrrole |
InChI |
InChI=1S/C13H18N2/c1-4-11(12-7-5-9-14(12)2)13-8-6-10-15(13)3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
LBEDWPZAZFPCGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CN1C)C2=CC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



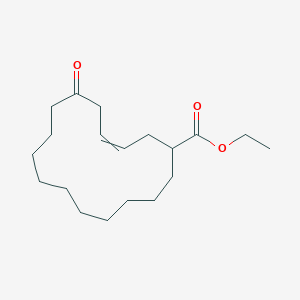
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
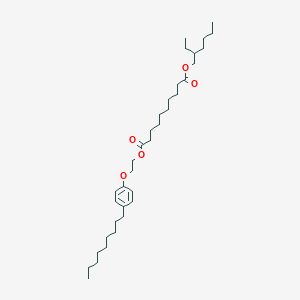
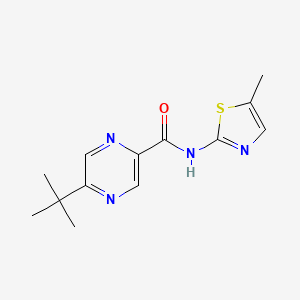
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
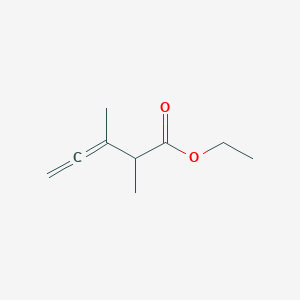

![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
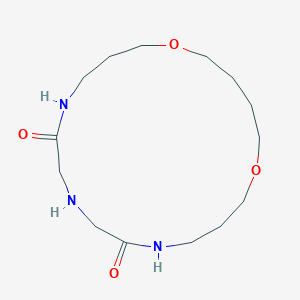
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
